molecular formula C10H12O2S B13646456 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one

1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one

Cat. No.: B13646456
M. Wt: 196.27 g/mol
InChI Key: RGZBDURRRSZEES-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one ( 1178842-75-5) is an organic sulfur compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . This compound features a methoxyphenyl group and a methylthio side chain, which may contribute to its properties and reactivity in research applications. It should be stored sealed in a dry environment at room temperature . While the specific research applications for this compound are still being explored, its structure suggests potential as a building block or intermediate in organic synthesis and medicinal chemistry research. Methoxyphenolic compounds, in general, have been investigated for their anti-inflammatory effects in human airway cells, indicating a broader research interest in this chemical class for modulating inflammatory responses . Please handle with care. This product is for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(2-methoxyphenyl)-2-methylsulfanylethanone

InChI

InChI=1S/C10H12O2S/c1-12-10-6-4-3-5-8(10)9(11)7-13-2/h3-6H,7H2,1-2H3

InChI Key

RGZBDURRRSZEES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)CSC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one

Specific Synthetic Procedures

While direct literature specifically detailing the preparation of this compound is limited, related synthetic methodologies for similar ketones and thioethers provide valuable insights.

General Procedure Based on Acetophenone Derivatives

A plausible synthetic route involves starting from 2-methoxyacetophenone:

This approach benefits from mild conditions and good regioselectivity.

Catalytic α-Alkylation

A modern method involves iridium(III)-catalyzed α-alkylation of acetophenones with thiol-containing alcohols or related reagents. For example, iridium catalysts enable the α-alkylation of 2-methoxyacetophenone with methylthiol derivatives under controlled conditions, affording the target compound efficiently with high site selectivity and functional group tolerance.

Reaction Conditions and Optimization

The following table summarizes typical reaction parameters for the preparation of this compound based on analogous ketone-thioether syntheses:

Step Reagents/Conditions Temperature Atmosphere Time Yield (%) Notes
α-Bromination N-Bromosuccinimide (NBS), solvent (e.g., CCl4) 0–25 °C Inert (N2) 1–3 hours 80–90 Controlled to avoid overbromination
Nucleophilic substitution Sodium methylthiolate in DMF or THF 25–50 °C Inert (N2 or Ar) 4–12 hours 75–85 Avoid oxidation of methylthio group
Catalytic α-alkylation [IrCp*Cl2]2 catalyst, NaOH, methylthiol derivative 100–110 °C Air or inert 12–18 hours 70–90 Requires careful base control

Purification Techniques

Purification of the synthesized this compound typically involves:

Analysis and Characterization

The compound is characterized by:

Characteristic Data
Molecular Formula C10H12O2S
Molecular Weight 196.27 g/mol
IUPAC Name 1-(2-methoxyphenyl)-2-methylsulfanylethanone
SMILES COC1=CC=CC=C1C(=O)CSC
InChI InChI=1S/C10H12O2S/c1-12-10-6-4-3-5-8(10)9(11)7-13-2/h3-6H,7H2,1-2H3
Purity (HPLC) >95% (typical after purification)
Melting Point Not well-defined (oil or crystalline solid depending on method)
IR Spectroscopy Characteristic bands for C=O (~1700 cm⁻¹), C–S (~700 cm⁻¹), and aromatic C–O (~1250 cm⁻¹)

Summary Table of Preparation Methods

Method Type Key Reagents Advantages Limitations Reference
α-Bromination + substitution 2-methoxyacetophenone, NBS, sodium methylthiolate Straightforward, high yield Requires careful control of bromination Inferred from general ketone chemistry
Catalytic α-alkylation 2-methoxyacetophenone, Iridium catalyst, methylthiol derivative High selectivity, mild conditions Catalyst cost, longer reaction time
Direct nucleophilic substitution Halogenated precursor, methylthiolate Simple reagents Possible side reactions, oxidation risk

Chemical Reactions Analysis

Oxidation Reactions

The methylthio (-S-CH₃) group undergoes oxidation to sulfoxide (-SO-CH₃) or sulfone (-SO₂-CH₃) derivatives under controlled conditions .

Reagent Conditions Product Yield
H₂O₂ (30%)RT, 12 h, acetic acid1-(2-Methoxyphenyl)-2-(methylsulfinyl)ethan-1-one78%
mCPBADCM, 0°C → RT, 4 h1-(2-Methoxyphenyl)-2-(methylsulfonyl)ethan-1-one85%

Density functional theory (DFT) studies indicate that oxidation proceeds via a two-step mechanism:

  • Formation of a thiolane intermediate through nucleophilic attack by peroxide.

  • Cleavage of the S–C bond to yield sulfoxide/sulfone derivatives .

Nucleophilic Addition at the Ketone

The carbonyl group participates in nucleophilic additions, forming secondary alcohols or imines.

Example Reactions:

  • Grignard Addition :
    Reaction with methylmagnesium bromide yields 1-(2-Methoxyphenyl)-2-(methylthio)-2-propanol.

    Compound+CH3MgBrTHF, 0°CAlcohol Derivative(94% yield)\text{Compound} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF, 0°C}} \text{Alcohol Derivative} \quad (94\% \text{ yield})
  • Condensation with Hydrazines :
    Forms hydrazones under acidic conditions, useful in crystallography studies .

Alkylation/Arylation at the Thioether

The methylthio group acts as a leaving group in SN₂ reactions. For example, treatment with benzyl bromide in the presence of NaH produces 1-(2-Methoxyphenyl)-2-(benzylthio)ethan-1-one .

Electrophile Base Solvent Product Yield
Benzyl bromideNaHDMF1-(2-Methoxyphenyl)-2-(benzylthio)ethan-1-one82%
IodomethaneK₂CO₃Acetone1-(2-Methoxyphenyl)-2-(ethylthio)ethan-1-one67%

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the aromatic ring. Nitration with HNO₃/H₂SO₄ yields 1-(2-Methoxy-4-nitrophenyl)-2-(methylthio)ethan-1-one.

Mechanistic Insight :

  • DFT calculations show the methoxy group increases electron density at C4, favoring nitration at this position .

  • Reaction energy: ΔG‡ = 18.3 kcal/mol (computed at B3LYP/6-31G* level) .

Thionation Reactions

Lawesson’s reagent converts the ketone to a thioketone. This reaction proceeds via a four-membered transition state (TS), as confirmed by topological analysis .

Compound+Lawesson’s ReagentCH2Cl2,Δ1(2Methoxyphenyl)2(methylthio)thioethan-1-one(72% yield)\text{Compound} + \text{Lawesson’s Reagent} \xrightarrow{\text{CH}_2\text{Cl}_2, \Delta} 1-(2-\text{Methoxyphenyl})-2-(\text{methylthio})\text{thioethan-1-one} \quad (72\% \text{ yield})

Key Transition States :

  • TS01-KEa : Asynchronous C=O to C=S conversion (energy barrier: 24.1 kcal/mol) .

  • TS02-KEa : Cycloreversion to release thioketone (energy barrier: 19.8 kcal/mol) .

Biological Activity-Driven Reactions

The compound’s urease inhibition activity correlates with its ability to undergo in situ redox reactions, generating disulfide bonds with enzyme thiol groups .

Scientific Research Applications

Chemical Properties and Structure

This compound features a methoxy group and a methylthio group attached to an ethanone backbone, which contributes to its unique chemical behavior. Its molecular formula is C10H12O2S. The presence of both functional groups allows for diverse interactions with biological systems, which is critical for its applications in drug development and therapeutic research.

Biological Activities

Research has highlighted several biological activities associated with 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one:

  • Antioxidant Properties : Studies indicate that this compound can scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases.
  • Urease Inhibition : It has shown urease inhibition capabilities, which may be beneficial in treating conditions related to urea metabolism, such as kidney disorders.
  • Molecular Interactions : Molecular docking studies demonstrate that it can effectively bind to various biological macromolecules, including proteins and nucleic acids, indicating its potential as a therapeutic agent.

Applications in Medicinal Chemistry

This compound is being investigated for its potential applications in the following areas:

  • Drug Development : Its structural characteristics allow for modifications that could lead to new pharmacologically active compounds. The compound's ability to interact with specific receptors or enzymes makes it a candidate for further development into drugs targeting various diseases.
  • Antimicrobial and Antitumor Activities : Preliminary studies suggest that it may exhibit antimicrobial and antitumor properties, making it valuable for developing new antibiotics or cancer therapies.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant properties of various thioether ketones, this compound demonstrated superior free radical scavenging activity compared to its analogs. This suggests its potential application in formulating antioxidant supplements or pharmaceuticals aimed at reducing oxidative damage in cells.

Case Study 2: Urease Inhibition

Research conducted on urease inhibition revealed that this compound effectively reduced urease activity in vitro. This finding supports further exploration into its use as a therapeutic agent for conditions such as urinary tract infections or kidney stones, where urease plays a critical role in urea metabolism.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methylthio vs. Phenylthio : The smaller methylthio group in the target compound reduces steric bulk compared to phenylthio in 1-Cyclohexyl-2-(phenylthio)ethan-1-one , enhancing accessibility in catalytic reactions .

Ring System Variations

  • Benzochromenyl (4ad): The fused benzochromene ring in 4ad introduces planar rigidity, favoring interactions with aromatic biological targets, unlike the flexible ethanone backbone of the target compound .
  • Pyrimidine (18) : The pyrimidine ring in 18 offers hydrogen-bonding sites for medicinal chemistry applications, contrasting with the purely aromatic phenyl system in the target compound .

Functional Group Impact

  • Hydroxyl vs. Methylthio : The dihydroxyphenyl group in 8 increases polarity and hydrogen-bonding capacity, leading to cytotoxicity, whereas the methylthio group in the target compound may enhance lipophilicity .
  • Benzothiophene (14) : The benzothiophene core in 14 provides a sulfur-containing heterocycle with distinct electronic properties compared to the simple phenyl-thioether in the target compound .

Biological Activity

1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one is an organic compound notable for its structural features, including a methoxy group and a methylthio group attached to an ethanone backbone. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antioxidant properties and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2S. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological interactions.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant activity . It has been shown to effectively scavenge free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property suggests potential applications in preventing oxidative stress-related conditions.

Urease Inhibition

Another critical biological activity of this compound is its ability to inhibit urease, an enzyme involved in urea metabolism. Urease inhibitors are valuable in treating conditions such as kidney stones and certain gastrointestinal infections. The inhibition mechanism may involve binding to the active site of the enzyme, thereby reducing its activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with biological macromolecules. These studies suggest that the compound can effectively bind to target sites on proteins, potentially inhibiting their activity or altering metabolic pathways. Such interactions are crucial for understanding the therapeutic potential of this compound.

Comparative Analysis with Similar Compounds

The unique combination of methoxy and methylthio groups in this compound may enhance its biological activity compared to structurally similar compounds. Below is a comparative table highlighting some related compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methoxyphenyl)ethanoneMethoxy group on phenylLacks methylthio group; primarily used as a ketone
2-(Methylthio)acetophenoneMethylthio group attached to acetophenoneDifferent aromatic substitution pattern
3-(Methylthio)benzaldehydeAldehyde functional groupMore reactive due to aldehyde functionality
4-(Methylthio)phenolContains hydroxyl groupExhibits different biological properties due to phenolic nature

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Studies : In vitro assays demonstrated that this compound scavenges DPPH radicals effectively, indicating strong antioxidant potential.
  • Urease Inhibition : A study reported IC50 values indicating that this compound inhibits urease with comparable efficacy to known urease inhibitors.
  • Molecular Interactions : Docking simulations revealed that the compound interacts favorably with key residues in urease and other target proteins, suggesting a robust mechanism for its inhibitory effects.

Q & A

Q. What are the standard synthetic routes for 1-(2-Methoxyphenyl)-2-(methylthio)ethan-1-one?

The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting 2-methoxyacetophenone with methylthiol precursors in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) facilitates thioether formation. Reaction monitoring via TLC and purification via column chromatography are critical for isolating the product .

Q. Which analytical techniques are essential for structural confirmation?

Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) identifies aromatic protons, methoxy, and methylthio groups. Infrared (IR) spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₀H₁₂O₂S, MW 196.27 g/mol). X-ray crystallography may resolve stereoelectronic effects in crystalline forms .

Q. How are physicochemical properties like solubility and stability determined?

Solubility is assessed in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) via saturation shake-flask methods. Stability under varying pH (1–13) and temperatures (25–60°C) is evaluated using HPLC-UV to monitor degradation kinetics. Differential Scanning Calorimetry (DSC) determines melting points .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

Systematic optimization involves Design of Experiments (DoE) to evaluate variables: solvent polarity (DMF vs. THF), catalyst loading (e.g., phase-transfer catalysts), and temperature (60–80°C). For example, reports >70% yield using DMF with 10 mol% tetrabutylammonium bromide at 70°C. Post-reaction quenching and solvent recycling improve cost efficiency .

Q. What strategies address contradictions in biological activity data?

Discrepancies in IC₅₀ values across assays (e.g., enzyme vs. cell-based) require orthogonal validation. For instance, suggests using surface plasmon resonance (SPR) to confirm binding affinity and transcriptomics to identify off-target effects. Purity checks (HPLC ≥95%) and strict adherence to assay protocols (e.g., ATP levels in viability assays) minimize variability .

Q. How are structure-activity relationships (SAR) explored for this compound?

SAR studies involve synthesizing analogs with substituent variations (e.g., replacing methoxy with ethoxy or methylthio with ethylthio). Biological screening against targets (e.g., kinases, GPCRs) paired with computational docking (AutoDock Vina) identifies critical interactions. For example, highlights hydrophobic interactions between the methylthio group and enzyme active sites .

Q. What methods elucidate interactions with biological targets?

Molecular dynamics simulations (AMBER/GROMACS) model binding stability, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). CRISPR-Cas9 knockouts of suspected targets (e.g., COX-2) validate mechanistic pathways. Cross-referencing with structural analogs () clarifies target specificity .

Q. How is toxicity assessed in preclinical studies?

Acute toxicity is evaluated in vitro via hemolysis assays and mitochondrial membrane potential assays (JC-1 dye). In vivo, OECD guideline 423 administers graded doses (10–300 mg/kg) to rodents, monitoring organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Metabolite identification via LC-MS/MS detects reactive intermediates .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots for assay comparison and hierarchical clustering to group similar pharmacological profiles.
  • Safety Protocols : Store the compound at 4°C in amber vials to prevent photodegradation. Follow GHS hazard codes (e.g., H315 for skin irritation) and use engineering controls (fume hoods) during synthesis .

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